
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.789 g/mol It is known for its unique structure, which includes a phenethylazanium group attached to a methoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product . The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalyst: Hydrochloric acid
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant properties.
Isoeugenol: Another methoxyphenol with similar applications and biological activities.
Apocynin: A methoxyphenol derivative used as an inhibitor of NADPH oxidase.
Uniqueness
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is unique due to its specific structure, which combines a phenethylazanium group with a methoxyphenyl moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
68397-99-9 |
|---|---|
Fórmula molecular |
C16H20ClNO2 |
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H |
Clave InChI |
YYZUFYKODAJYFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


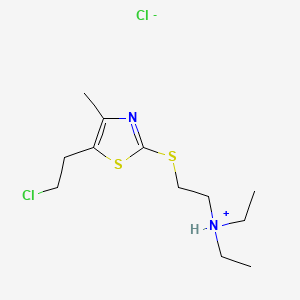

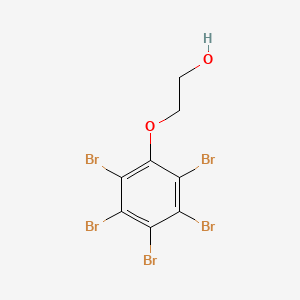
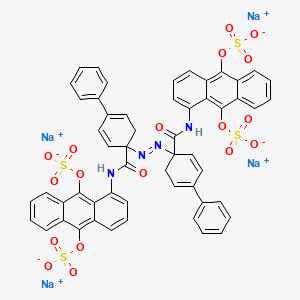
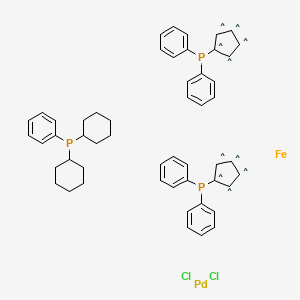
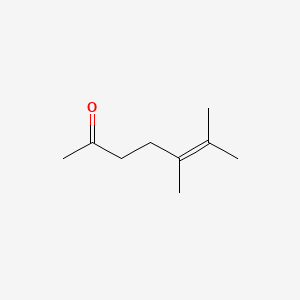

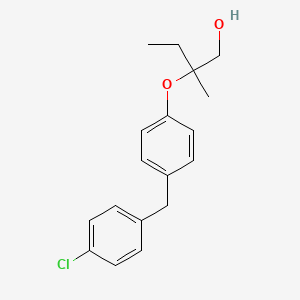
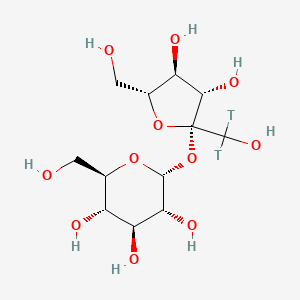
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
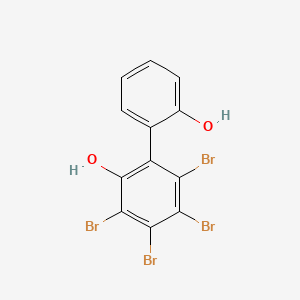
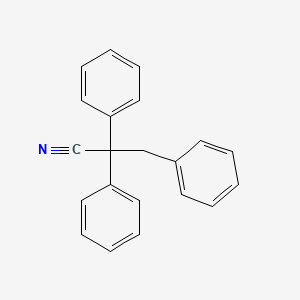
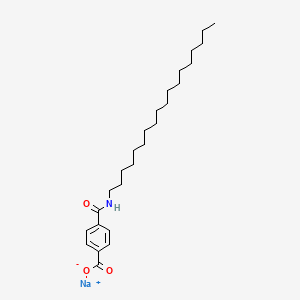
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
